molecular formula C9H10ClF2NO B13032434 (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL

Cat. No.: B13032434
M. Wt: 221.63 g/mol
InChI Key: FPVDHTWYRHBKRX-KISVTORNSA-N
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Description

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2,6-difluoroacetophenone with a chiral amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL
  • 1-Amino-1-(4-chloro-2,6-difluorophenyl)ethanol
  • 1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-1-OL

Uniqueness

(1S)-1-Amino-1-(4-chloro-2,6-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10ClF2NO

Molecular Weight

221.63 g/mol

IUPAC Name

(1S)-1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-4,9,14H,13H2,1H3/t4?,9-/m1/s1

InChI Key

FPVDHTWYRHBKRX-KISVTORNSA-N

Isomeric SMILES

CC([C@H](C1=C(C=C(C=C1F)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1F)Cl)F)N)O

Origin of Product

United States

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